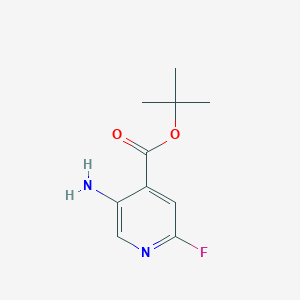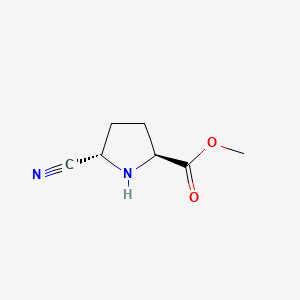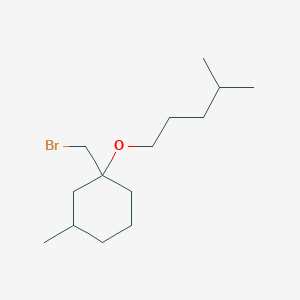![molecular formula C8H13NO2 B15308813 (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a unique compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety imparts unique physicochemical properties, making it a valuable scaffold for drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactions, which can be optimized for large-scale synthesis. The use of light as a catalyst in these reactions eliminates the need for additional additives or catalysts, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The unique bicyclic structure allows for selective functionalization at specific positions, enabling the synthesis of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photoredox catalysis can be employed to promote single-electron oxidation, leading to highly regio- and diastereoselective cycloaddition reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of alkyl halides in atom-transfer radical addition reactions can yield highly functionalized derivatives with various substituents .
Applications De Recherche Scientifique
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for phenyl rings, tert-butyl groups, and acetylenic groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability . Additionally, it is used in the design of bioactive compounds, including peptides, nucleosides, and pharmaceuticals.
In materials science, the compound is utilized as a molecular rod, rotor, and linker unit in the development of supramolecular structures, liquid crystals, and metal-organic frameworks . Its unique structural features make it a valuable building block for the synthesis of novel materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding to these targets, leading to the desired pharmacological effects . The compound’s unique geometry and electronic properties contribute to its high affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.0]butanes . These compounds share similar structural features and are used in various applications, including drug design and materials science.
Uniqueness: What sets this compound apart is its specific bicyclo[1.1.1]pentane core, which imparts unique physicochemical properties. This core structure allows for selective functionalization and precise binding to molecular targets, making it a valuable scaffold for the development of novel bioactive compounds and materials.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1 |
Clé InChI |
IENPWSBMRBJIBM-PIJYJLRNSA-N |
SMILES isomérique |
C1C2CC1(C2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1C2CC1(C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)

![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)

![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)





![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)

